![molecular formula C21H23N3O3S2 B2657476 N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-43-0](/img/structure/B2657476.png)
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a piperidine ring, and a sulfonyl group, which collectively contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The subsequent steps involve the introduction of the piperidine ring and the sulfonyl group through nucleophilic substitution and sulfonylation reactions, respectively. The final step is the coupling of the benzothiazole derivative with the sulfonylated piperidine under appropriate conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide include other benzothiazole derivatives and sulfonylated piperidines. Examples include:
- N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-yl)sulfonyl)benzamide
- N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)aniline
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C21H23N3O3S2
- Molecular Weight : 429.55 g/mol
- Functional Groups : The presence of a thiazole ring, sulfonamide linkage, and piperidine moiety are critical for its biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Testing against various bacterial strains, including Gram-positive and Gram-negative bacteria, revealed promising results. For instance:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibitory effect |
Escherichia coli | Moderate activity |
Saccharomyces cerevisiae | Eukaryotic model tested |
The compound's effectiveness may be attributed to the thiazole and sulfonamide components, which are known for their roles in inhibiting microbial growth .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against lung cancer cell lines such as A549, HCC827, and NCI-H358. The following data summarizes its anticancer activity:
Cell Line | IC50 (μM) |
---|---|
A549 | 6.75 ± 0.19 (2D assay) |
HCC827 | 6.26 ± 0.33 (2D assay) |
NCI-H358 | 6.48 ± 0.11 (2D assay) |
These results indicate that the compound is effective in inhibiting cell proliferation in a dose-dependent manner. Notably, the activity was higher in two-dimensional assays compared to three-dimensional assays, suggesting a need for further optimization of the compound's structure to enhance efficacy while minimizing cytotoxicity to normal cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- DNA Binding : Studies suggest that similar compounds tend to bind within the minor groove of DNA, potentially interfering with replication and transcription processes .
Structure-Activity Relationship (SAR)
The unique combination of the thiazole ring and piperidine-derived sulfonamide in this compound enhances its binding affinity to biological targets compared to other compounds lacking these specific features. This structural specificity may lead to improved therapeutic efficacy .
Case Studies
Several case studies have highlighted the potential of benzothiazole derivatives in drug development:
- Antitumor Activity : Research has shown that derivatives with similar structures exhibit high potential for antitumor activity across different cancer cell lines.
- Antimicrobial Efficacy : Compounds with thiazole or sulfonamide groups have been documented to possess significant antimicrobial effects, supporting further exploration of this compound in this area.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-5-3-4-12-24(14)29(26,27)18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(13-17)22-15(2)28-20/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPBZKONZDLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.